2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(3-methyl-1H-pyrazol-5-yl)acetamide)
Description
This compound is a structurally complex heterocyclic molecule featuring a bisquinazoline core linked via a propane-1,3-diyl bridge and sulfane diyl (-S-) groups. Each quinazoline moiety is substituted with a 3-methyl-1H-pyrazol-5-yl acetamide group. The sulfane diyl linkage may enhance solubility and metabolic stability compared to non-sulfur analogs.
Properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-2-[3-[3-[2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N10O4S2/c1-18-14-24(38-36-18)34-26(42)16-46-30-32-22-10-5-3-8-20(22)28(44)40(30)12-7-13-41-29(45)21-9-4-6-11-23(21)33-31(41)47-17-27(43)35-25-15-19(2)37-39-25/h3-6,8-11,14-15H,7,12-13,16-17H2,1-2H3,(H2,34,36,38,42)(H2,35,37,39,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTYNXOQXZDZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=NNC(=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(3-methyl-1H-pyrazol-5-yl)acetamide) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound contains several functional groups that contribute to its biological activity:
- Quinazoline moiety : Known for various pharmacological effects.
- Sulfanediyl linkages : May enhance solubility and bioavailability.
- Pyrazole derivatives : Often associated with anti-inflammatory and analgesic activities.
The molecular formula is C27H28N4O6S2, with a molecular weight of 568.66 g/mol.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to quinazoline and pyrazole structures. For instance:
- Quinazoline Derivatives : A series of quinazoline-2,4(1H,3H)-dione derivatives were tested against various bacterial strains. Compounds showed moderate activity against Gram-positive and Gram-negative bacteria. Notably, compounds with triazole moieties demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 9 mm to 15 mm .
- Structure-Activity Relationship (SAR) : The incorporation of specific substituents at the 1 and 3 positions of the quinazoline ring was crucial for enhancing antibacterial activity. For example, compounds with oxadiazole rings exhibited increased potency compared to their unsubstituted counterparts .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Antiallergic Activity : A related series of substituted quinazolinones was tested in rat models for antiallergic properties. The most potent compound demonstrated significant inhibition in passive cutaneous anaphylaxis tests .
- Antifungal Activity : Compounds derived from quinazolines were also tested against Candida albicans, showing promising results with inhibition zones comparable to standard antifungal agents .
Data Summary
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|---|
| Compound 13 | Antibacterial | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Antibacterial | Escherichia coli | 15 | 75 |
| Compound 14a | Antifungal | Candida albicans | 11 | 80 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bisquinazoline Cores
- Compound 5a (4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile]):
- Key Differences :
- Replaces sulfane diyl linkages with a phenyl-pyrazole bridge.
- Substituted with furyl and cyano groups instead of acetamide-pyrazole moieties. Synthetic Method: Synthesized via a one-pot condensation of pyrazole derivatives, aldehydes, and cyanoacetamide under reflux in n-butanol . Activity: Demonstrated moderate antiproliferative activity against MCF-7 cells (IC₅₀ = 12.3 µM), suggesting the target compound’s pyrazole-acetamide groups may improve specificity .
Pyrazole-Acetamide Derivatives
- Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone): Key Differences:
- Features a thiophene-carboxamide core instead of quinazoline.
- Lacks the propane-1,3-diyl bridge. Synthetic Method: Prepared via a sulfur-mediated cyclization of malononitrile or ethyl cyanoacetate with pyrazole precursors in 1,4-dioxane . Activity: Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus), highlighting the role of sulfur in enhancing bioactivity .
Functional and Pharmacokinetic Comparisons
Bioactivity Trends
Metabolic Stability
- The sulfane diyl (-S-) groups in the target compound may reduce oxidative metabolism compared to ether or methylene bridges in analogs like 5a. Pyrazole-acetamide substituents could enhance plasma protein binding, extending half-life relative to cyano- or thiophene-based derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
